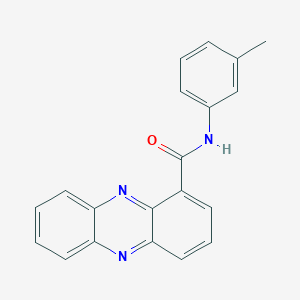

N-(3-methylphenyl)phenazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-methylphenyl)phenazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O/c1-13-6-4-7-14(12-13)21-20(24)15-8-5-11-18-19(15)23-17-10-3-2-9-16(17)22-18/h2-12H,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYKDKDJQOIYMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of phenazine derivatives, including N-(3-methylphenyl)phenazine-1-carboxamide, can be achieved through several synthetic routes. Common methods include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, and Pd-catalyzed N-arylation . These methods typically involve harsh reaction conditions and the use of toxic chemicals, which can result in low productivities and the generation of toxic by-products .

For industrial-scale production, metabolic engineering strategies have been employed to enhance the biosynthesis of phenazine derivatives using natural phenazine-producing bacteria such as Pseudomonas chlororaphis . This approach offers advantages such as non-toxicity, high yield, and environmentally friendly settings.

Chemical Reactions Analysis

Buchwald–Hartwig Coupling

Phenazine derivatives are often synthesized via palladium-catalyzed coupling reactions. For structurally related compounds, the Buchwald–Hartwig reaction facilitates C–N bond formation between aryl halides and amines. For example, bis(2-nitrophenyl)amine derivatives undergo reduction and oxidation to form phenazines, with yields influenced by substituent effects .

Key Reaction Parameters

-

Catalyst : Palladium catalysts (e.g., Pd(OAc)₂).

-

Base : Cs₂CO₃ or similar.

-

Solvent : Toluene or DMF.

| Substituent Chain Length (n) | Yield of Intermediate (%) | Yield of Final Phenazine (%) |

|---|---|---|

| n = 1 | 92 | 81 |

| n = 2 | 95 | 82 |

| n = 4 | 95 | 55 |

Ullmann Coupling

The phenazine core can be synthesized via Ullmann coupling of aniline derivatives with bromobenzoic acids. This method typically involves copper catalysts (e.g., CuI) and high-temperature conditions .

Reaction Conditions

-

Catalyst : CuI.

-

Base : Triethylamine.

-

Solvent : Glycol.

-

Temperature : 95°C for 3 hours.

Hydrolysis via Amidase Activity

N-(3-Methylphenyl)phenazine-1-carboxamide undergoes enzymatic degradation mediated by amidases such as PcnH. The reaction cleaves the amide bond, yielding phenazine-1-carboxylic acid and 3-methylaniline. Further degradation via hydroxylation and decarboxylation produces metabolites like 1,2-dihydroxyphenazine .

Degradation Pathway

-

Amidase-Catalyzed Hydrolysis :

-

Hydroxylation :

C–C Bond Formation via Suzuki Coupling

While not directly reported for the target compound, Suzuki coupling is employed for analogous phenazine derivatives. This method introduces aryl groups into the phenazine scaffold, with reaction parameters optimized for yield and selectivity .

General Suzuki Protocol

-

Catalyst : Pd(PPh₃)₄.

-

Base : K₂CO₃.

-

Solvent : Dioxane/water.

-

Temperature : 90°C for 24 hours.

Degradation via Oxidative Pathways

In metabolic processes, phenazine derivatives often undergo oxidation. For example, phenazine-1-carboxylic acid can be hydroxylated by bacterial enzymes (e.g., PcaA proteins), leading to dihydroxyphenazine intermediates. These reactions highlight the compound’s susceptibility to enzymatic oxidation .

Key Intermediates

Scientific Research Applications

Antimicrobial Activity

N-(3-methylphenyl)phenazine-1-carboxamide exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against fungi such as Fusarium oxysporum and Rhizoctonia solani, making it a potential candidate for developing new antifungal agents .

| Pathogen | Activity | Reference |

|---|---|---|

| Fusarium oxysporum | Antifungal | |

| Rhizoctonia solani | Antifungal | |

| Aspergillus flavus | Antifungal |

Antitumor Activity

Research indicates that N-(3-methylphenyl)phenazine-1-carboxamide possesses antitumor properties, particularly against cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound's mechanism of action may involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Dyes and Pigments

Due to its stable chemical structure and vibrant color, N-(3-methylphenyl)phenazine-1-carboxamide is explored for use in the development of dyes and pigments in various industries.

Antimicrobial Coatings

The compound has been functionalized with mesoporous silica nanoparticles to create antimicrobial coatings, which can prevent microbial adhesion and biofilm formation on medical devices such as catheters .

Study on Antifungal Activity

A study investigating the antifungal efficacy of N-(3-methylphenyl)phenazine-1-carboxamide demonstrated its ability to inhibit the growth of several plant pathogenic fungi. The mechanism involved disruption of cell wall integrity and metabolic pathways in the fungi .

Study on Antitumor Mechanisms

In another research effort, N-(3-methylphenyl)phenazine-1-carboxamide was shown to induce cell cycle arrest in cancer cells by disrupting tubulin polymerization, a critical process for mitosis . This highlights its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)phenazine-1-carboxamide involves its interaction with molecular targets and pathways within cells. It has been shown to inhibit topoisomerases (I and II), enzymes responsible for topological changes in the DNA strand during cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, its redox activity allows it to generate reactive oxygen species, which can damage cellular components and contribute to its antimicrobial and antitumor effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-methylphenyl)phenazine-1-carboxamide analogs, focusing on structural variations, synthesis yields, melting points, and inferred bioactivity trends.

Key Observations:

Substituent Effects on Physicochemical Properties :

- Electron-donating groups (e.g., methoxy in ) may enhance thermal stability, as indicated by higher melting points (203–204°C) compared to unsubstituted analogs.

- Aliphatic substituents (e.g., isobutyramido in ) likely reduce crystallinity, though melting points are unreported.

Bioactivity Trends :

Biological Activity

N-(3-methylphenyl)phenazine-1-carboxamide is a compound of interest due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

The primary target of N-(3-methylphenyl)phenazine-1-carboxamide is the fungal phytopathogen Rhizoctonia solani . The compound inhibits the growth of this pathogen through several mechanisms:

- Cell Wall Disruption : It causes separation of the cell wall and disintegration of subcellular organelles, leading to cell death.

- Biochemical Pathways Affected : The compound impacts various pathways including:

- Cell wall glucan decomposition

- Cell membrane synthesis

- Organic hydroxyl compound metabolism

- Oxidoreductase activity

- Transition metal ion binding.

Antimicrobial Activity

N-(3-methylphenyl)phenazine-1-carboxamide has shown significant antimicrobial activity against various pathogens. In a study involving derivatives of phenazine-1-carboxamide, it exhibited minimum inhibitory concentrations (MICs) ranging from 0.19 mg/L to 0.79 mg/L against Mycobacterium tuberculosis , including drug-resistant strains. This suggests its potential as a therapeutic agent for treating tuberculosis infections .

Anticancer Properties

The compound has also demonstrated cytotoxic effects against cancer cell lines. In vitro studies indicated that it selectively inhibited the growth of lung (A549) and breast (MDA MB-231) cancer cells with IC50 values of approximately 488.7 nM and 458.6 nM , respectively. The mechanism involves inducing apoptosis through the mitochondrial pathway, activating caspase-3, and downregulating Bcl-2 expression .

Comparative Analysis with Similar Compounds

| Compound Name | MIC (mg/L) | IC50 (nM) | Target Pathogen/Cancer Cell |

|---|---|---|---|

| N-(3-methylphenyl)phenazine-1-carboxamide | 0.19 - 0.79 | 488.7 (A549), 458.6 (MDA MB-231) | Mycobacterium tuberculosis, A549, MDA MB-231 |

| Pyocyanin | 4 | Not specified | Trichophyton rubrum |

| Phenazine-1-carboxylic acid | Not specified | 20 (HeLa), 24 (MCF-7) | HeLa, MCF-7 |

This table illustrates the efficacy of N-(3-methylphenyl)phenazine-1-carboxamide compared to other known phenazine derivatives in terms of antimicrobial and anticancer activities.

Case Studies

In recent studies, N-(3-methylphenyl)phenazine-1-carboxamide was tested for its effects on Rhizoctonia solani . The results showed that treatment with the compound led to significant morphological changes in the fungus, including alterations in hyphal structure and reduced growth rates. Gene expression analyses revealed upregulation of genes involved in stress responses and downregulation of those associated with cell wall integrity .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-methylphenyl)phenazine-1-carboxamide, and how can purity be optimized?

The synthesis typically involves condensation of phenazine-1-carboxylic acid with 3-methylaniline derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. Solvents such as dichloromethane or tetrahydrofuran are preferred. Purification is achieved via column chromatography (silica gel) or recrystallization using ethanol-water mixtures. Yield optimization (e.g., ~81%) requires strict control of stoichiometric ratios and inert atmospheres . HRMS and H NMR (e.g., δ 8.5–9.0 ppm for phenazine protons) are critical for verifying structural integrity .

Basic: What spectroscopic techniques are essential for characterizing N-(3-methylphenyl)phenazine-1-carboxamide?

Key methods include:

- H NMR (400 MHz, CDCl) : Phenazine aromatic protons resonate at δ 8.5–9.0 ppm, while the methylphenyl group shows signals near δ 2.3–2.5 ppm (singlet for CH) .

- HRMS : Confirm molecular weight (e.g., [M+H] calculated for CHNO: 340.1346; observed: 340.1352) to validate purity .

- UV-Vis : Absorbance peaks in the 300–400 nm range indicate π→π* transitions in the phenazine core .

Basic: What are the primary biological activities reported for this compound?

N-(3-methylphenyl)phenazine-1-carboxamide exhibits:

- Antifungal activity : EC values comparable to carbendazim (~108 μg/mL against Botrytis cinerea), with >70% inhibition of spore germination .

- Antitumor potential : Structural analogs demonstrate cytotoxicity via intercalation or reactive oxygen species (ROS) generation .

Advanced: How do substituent variations on the phenyl group influence structure-activity relationships (SAR)?

- Electron-withdrawing groups (e.g., -Cl, -NO) enhance antifungal potency by improving membrane permeability (e.g., 3-fluorophenyl analogs show ~20% higher activity than methyl derivatives) .

- Methoxy groups reduce cytotoxicity in mammalian cells, suggesting selectivity for fungal targets . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to fungal enzymes like pectin methylgalacturonase .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

- Dose-response validation : Replicate assays under standardized conditions (e.g., 48-hour incubation at 25°C for B. cinerea) to account for variability in fungal strain susceptibility .

- Metabolic interference checks : Use LC-MS to detect degradation products or competing metabolites in biological matrices .

Advanced: What molecular mechanisms underlie its antifungal effects?

- Membrane disruption : SEM/TEM reveal mycelial deformation, vacuole rupture, and cell wall collapse at 700 μg/mL, correlating with increased membrane permeability .

- Enzyme inhibition : Dose-dependent suppression of polygalacturonase (PG) and β-glucosidase (BG) activities (e.g., PG reduced to 0.62 U/mg at 700 μg/mL), impairing fungal pathogenicity .

Advanced: How is phenazine-1-carboxamide biosynthesis regulated in microbial systems?

In Pseudomonas chlororaphis, production is quorum-sensing-dependent via phzI/phzR genes and N-acyl-homoserine lactones (C6-HSL). Overexpression of phzI increases PCN yield sixfold, but secretion of unidentified extracellular factors also modulates biosynthesis at low cell densities .

Advanced: What analytical strategies assess stability and degradation pathways under experimental conditions?

- HPLC-PDA : Monitor degradation in aqueous buffers (pH 5–9) to identify hydrolytic byproducts (e.g., phenazine-1-carboxylic acid).

- Accelerated stability studies : Use Arrhenius modeling (40–60°C) to predict shelf-life and storage conditions .

Advanced: How can researchers design analogs with improved aqueous solubility for in vivo studies?

- PEGylation : Introduce polyethylene glycol chains at the carboxamide nitrogen to enhance hydrophilicity.

- Salt formation : Use hydrochloride or sodium salts of carboxylate derivatives (e.g., replacing -CONH- with -COONa) .

Advanced: What synergistic combinations enhance its bioactivity?

- With azoles : Fluconazole co-administration reduces Candida albicans biofilm formation by 50% at sub-MIC doses.

- With ROS inducers : Ascorbic acid amplifies antifungal effects via oxidative stress synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.